

An In-depth Technical Guide to 2-Bromofuran: Properties, Synthesis, and Reactivity

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromofuran is a halogenated heterocyclic compound that serves as a versatile intermediate in organic synthesis. Its unique chemical structure, characterized by a furan ring substituted with a bromine atom at the 2-position, imparts valuable reactivity, making it a key building block for the synthesis of a wide range of more complex molecules, including pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **2-Bromofuran**. Detailed experimental protocols for its synthesis and a common subsequent reaction, the Suzuki-Miyaura coupling, are presented. Furthermore, this document outlines key safety and handling procedures necessary for its use in a laboratory setting.

Physical and Chemical Properties

2-Bromofuran is a colorless to light yellow liquid with a characteristic sharp, ether-like odor.[1] It is sparingly soluble in water but readily dissolves in common organic solvents such as ethanol, ether, and acetone.[1][2] The presence of the bromine atom on the furan ring enhances its electrophilicity compared to the parent furan molecule.[1]

Physical Properties

A summary of the key physical properties of **2-Bromofuran** is presented in Table 1.



Property	Value	Reference(s)
Molecular Formula	C ₄ H ₃ BrO	[3]
Molecular Weight	146.97 g/mol	[3]
Appearance	Colorless to light yellow liquid	[1][2]
Odor	Sharp, ether-like	[1]
Boiling Point	102-122 °C	[2][4]
Melting Point	-84 °C	[2]
Density	1.642 - 1.7 g/cm ³	[2]
Flash Point	3 °C (37.4 °F)	[5]
Refractive Index (n20/D)	1.500	
Solubility	Sparingly soluble in water; soluble in ethanol, ether, acetone	[1][2]

Chemical Properties

2-Bromofuran is a reactive compound, primarily utilized as a synthetic intermediate.[1] It is sensitive to air and light and should be stored under refrigeration and an inert atmosphere (e.g., nitrogen).[6] Some commercial formulations are stabilized with substances like calcium oxide (CaO) or magnesium oxide.[7]

Table 2: Chemical and Safety Properties of **2-Bromofuran**



Property	Description	Reference(s)
Stability	Air and light sensitive.	[6]
Storage	Store in a tightly closed container in a dry, refrigerated area (below 4°C) under nitrogen.	[6]
Incompatibilities	Strong oxidizing agents, acids.	[6]
Hazardous Decomposition Products	Carbon monoxide, carbon dioxide, hydrogen bromide.	[6]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **2-Bromofuran**.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of **2-Bromofuran**.

Table 3: 13C NMR Chemical Shifts for 2-Bromofuran

Carbon Atom	Chemical Shift (ppm)
C2 (C-Br)	Value typically in the range of other substituted furans
C3	Value typically in the range of other substituted furans
C4	Value typically in the range of other substituted furans
C5	Value typically in the range of other substituted furans



Note: Specific, experimentally verified 13C NMR chemical shift values for all carbon atoms were not explicitly detailed in the searched literature. General ranges for substituted furans can be found in spectroscopic databases and literature.[3][8][9][10]

A reference to the 1H NMR spectrum is available, which is essential for confirming the identity and purity of the compound.[3]

Other Spectroscopic Data

Table 4: Additional Spectroscopic Data for **2-Bromofuran**

Technique	Wavelength/Observation	Reference(s)
UV Spectroscopy (λmax)	216 nm (in Ethanol)	[2]
Gas Chromatography-Mass Spectrometry (GC-MS)	Suitable for analysis of furan and its derivatives.[11][12]	
Infrared (IR) Spectroscopy	Data available in spectral databases like the NIST WebBook for similar furan compounds.[13]	

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and a key reaction of **2-Bromofuran**.

Synthesis of 2-Bromofuran via Bromination of Furan

A common and efficient method for the preparation of **2-Bromofuran** involves the bromination of furan using N-bromosuccinimide (NBS) in dimethylformamide (DMF).[1][14]

Materials and Equipment:

- Furan
- N-bromosuccinimide (NBS)



- Dimethylformamide (DMF)
- 500-mL three-necked, round-bottomed flask
- Addition funnel
- Stirrer
- · Apparatus for steam distillation
- Separatory funnel
- Anhydrous potassium carbonate (K₂CO₃)

Procedure:

- In a 500-mL, three-necked, round-bottomed flask, dissolve furan (15.3 g, 0.225 mol) in DMF (40 mL).
- Prepare a solution of NBS (20 g, 0.112 mol) in DMF (60 mL).
- Add the NBS solution to the furan solution via an addition funnel over a period of 40–60 minutes, while maintaining the internal temperature between 25 and 35 °C with constant stirring. The addition is exothermic, and the reaction mixture will change color from brown to dark green.[1]
- After the addition is complete, continue stirring the reaction mixture at ambient temperature for an additional 2–4 hours.[1]
- Heat the resulting clear brown solution gradually to 100–110 °C to distill off any unreacted furan.[1]
- After maintaining this temperature for 30-60 minutes, perform a direct steam distillation of the reaction mixture.[1]
- Collect the distillate, which consists of water and **2-Bromofuran**. The initial few drops, containing mainly unreacted furan, should be collected separately.[1]



- Continue the distillation until no more organic product is present in the distillate.[1]
- Transfer the distillate to a separatory funnel with an additional 20–30 mL of water. Shake the mixture well to move any traces of DMF to the aqueous layer.[1]
- Allow the layers to separate. **2-Bromofuran** will form the lower, colorless layer.[1]
- Collect the lower layer of 2-Bromofuran and store it in a dry bottle containing anhydrous K₂CO₃.[1]

This procedure typically yields 65–75% of **2-Bromofuran** and avoids the need for extractive workup or chromatographic purification.[1]

Suzuki-Miyaura Cross-Coupling of 2-Bromofuran with Arylboronic Acids

2-Bromofuran is a valuable substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form 2-arylfurans.[1][15][16]

Materials and Equipment:

- 2-Bromofuran
- Arylboronic acid
- Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
- Potassium carbonate (K₂CO₃)
- Dimethylformamide (DMF)
- Water
- Reaction flask
- Reflux condenser
- Inert atmosphere (Nitrogen or Argon)



• Standard workup and purification equipment (separatory funnel, rotary evaporator, etc.)

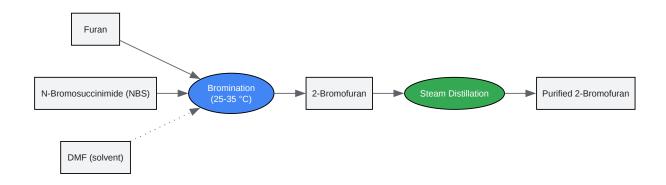
General Procedure:

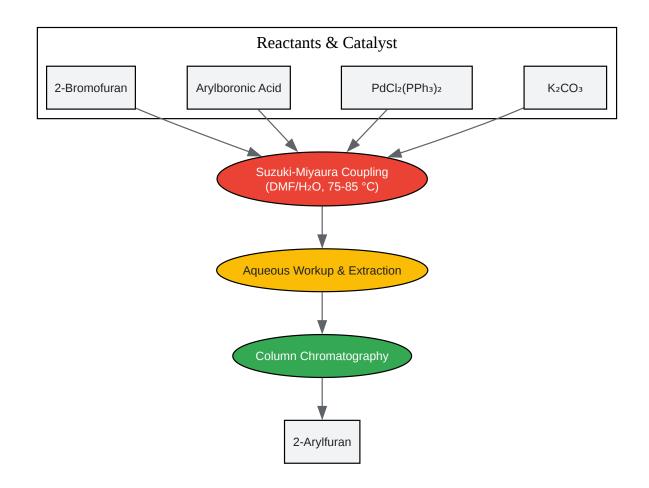
- Under a nitrogen atmosphere, suspend the arylboronic acid (1.0 mmol) in a mixture of DMF and water (3 mL / 1 mL).[1]
- To this suspension, add 2-Bromofuran (1.7 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and K₂CO₃ (2.5 equivalents).[1]
- Heat the reaction mixture to 75–85 °C for 16–20 hours.[1]
- After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.[17]
- Quench the reaction by adding 15–20 mL of water.[1]
- Extract the resulting suspension with ether (3 x 10 mL).[1]
- Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator to obtain the crude 2-arylfuran product.[1]
- The crude product can be further purified by column chromatography on silica gel.[17]

Mandatory Visualizations

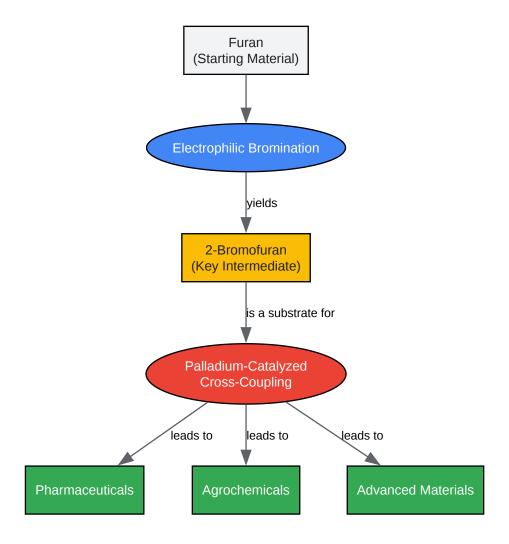
The following diagrams illustrate the synthesis and reactivity of **2-Bromofuran**.











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